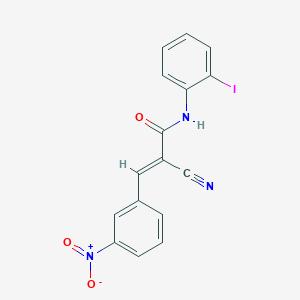

(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10IN3O3/c17-14-6-1-2-7-15(14)19-16(21)12(10-18)8-11-4-3-5-13(9-11)20(22)23/h1-9H,(H,19,21)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAERVFWSVJXIMN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide is a member of the cyanoacrylamide family, which has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : The synthesis begins with 2-iodoaniline and 3-nitrobenzaldehyde.

- Condensation Reaction : A condensation reaction is performed between the aldehyde and malononitrile in the presence of a base like sodium ethoxide to form an α,β-unsaturated nitrile.

- Amidation : The resulting nitrile is then reacted with 2-iodoaniline to yield the final enamide product.

The biological activity of this compound can be attributed to its structural components:

- Cyano Group : This group can act as an electrophile and may participate in nucleophilic attack by biological targets.

- Iodophenyl Group : The presence of iodine enhances lipophilicity, potentially increasing membrane permeability and interaction with hydrophobic pockets in proteins.

Pharmacological Potential

Research indicates that compounds similar in structure to this compound exhibit various pharmacological activities:

-

Anti-inflammatory Activity : Studies have shown that related compounds can significantly reduce pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting potential use in treating inflammatory diseases .

Compound Cytokine Reduction (%) Dose (µM) JMPR-01 IL-1β: 50%, TNFα: 25% 50 Control - - - Anticancer Properties : Similar cyanoacrylamides have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Molecular Docking Studies : In silico studies have shown that this compound can effectively bind to various molecular targets related to inflammation and cancer, including COX-2 and iNOS .

Case Study 1: Anti-inflammatory Effects

In a recent study involving the administration of JMPR-01 (a structurally similar compound), significant reductions in paw edema were observed in CFA-induced models. The compound demonstrated a dose-dependent effect comparable to dexamethasone, a standard anti-inflammatory drug .

Case Study 2: Anticancer Activity

Another study highlighted the cytotoxic effects of related compounds on several cancer cell lines, indicating that these compounds could induce apoptosis through mitochondrial pathways. The findings suggest that this compound may share similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.